N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure with a benzo[b][1,4]dioxepine ring system, which is fused with a sulfonamide group and a p-tolyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide typically involves multiple steps. One common method starts with the preparation of the benzo[b][1,4]dioxepine ring system, which can be achieved through a cyclization reaction of appropriate precursors. The sulfonamide group is then introduced via sulfonation reactions using reagents such as sulfonyl chlorides in the presence of a base like pyridine. The p-tolyl group is incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates. Purification steps such as recrystallization and chromatography are also crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its sulfonamide moiety, which is known for its antibacterial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(p-tolyl)-benzenesulfonamide: Similar structure but lacks the benzo[b][1,4]dioxepine ring.
N-(p-tolyl)-2H-benzo[b][1,4]oxazine-7-sulfonamide: Contains an oxazine ring instead of a dioxepine ring.
N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]thiazepine-7-sulfonamide: Features a thiazepine ring instead of a dioxepine ring.
Uniqueness
N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is unique due to its benzo[b][1,4]dioxepine ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-3-5-13(6-4-12)17-22(18,19)14-7-8-15-16(11-14)21-10-2-9-20-15/h3-8,11,17H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUVYESILUYVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.